tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate

Description

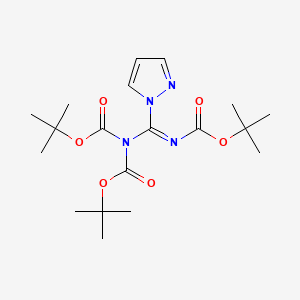

Tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate is an organic compound known for its complex structure and versatility in chemical reactions. As a derivative of carbamate, it plays a significant role in various scientific research applications, particularly in chemistry and biology.

Properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(Z)-N-[(2-methylpropan-2-yl)oxycarbonyl]-C-pyrazol-1-ylcarbonimidoyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O6/c1-17(2,3)27-14(24)21-13(22-12-10-11-20-22)23(15(25)28-18(4,5)6)16(26)29-19(7,8)9/h10-12H,1-9H3/b21-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMAUIHMNZPNMU-FYJGNVAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(N1C=CC=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=C(\N1C=CC=N1)/N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate typically involves multiple steps:

Starting Materials: : The synthesis begins with tert-butyl alcohol and 1H-pyrazole.

Reactions: : Through a series of condensation and substitution reactions, the compound is formed. These reactions often require specific catalysts and controlled temperatures to ensure the desired configuration (Z-isomer) is obtained.

Industrial Production Methods

While specific details of industrial production may vary, large-scale synthesis often follows optimized versions of laboratory procedures, ensuring efficiency and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the progress and quality of the product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Reduction reactions may involve agents such as lithium aluminum hydride (LiAlH₄).

Substitution: : This compound is prone to substitution reactions, especially nucleophilic substitution, given its functional groups.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H₂O₂) at low temperatures.

Reduction: : Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent.

Substitution: : Various nucleophiles under mild to moderate temperatures.

Major Products Formed

Oxidation: : Yields oxidized derivatives, often hydroxylated products.

Reduction: : Produces reduced carbamate structures.

Substitution: : Results in substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: : Utilized as an intermediate in the synthesis of complex organic molecules.

Catalysts: : Acts as a ligand in catalytic reactions due to its electron-donating properties.

Biology

Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Probe Development: : Used in the development of fluorescent probes for biochemical assays.

Medicine

Drug Design: : Investigated for its role in the design of new pharmaceuticals, particularly in targeting specific biological pathways.

Industry

Material Science: : Applied in the development of new materials with desired mechanical properties.

Mechanism of Action

Tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate interacts with molecular targets primarily through its functional groups. The pyrazole ring can engage in π-π interactions, while the carbamate groups participate in hydrogen bonding. These interactions affect the compound's binding affinity and specificity to targets, influencing biochemical pathways.

Comparison with Similar Compounds

Compared to similar compounds like tert-butyl carbamate derivatives, this compound stands out due to its unique (Z)-isomer configuration and dual carbamate functionality. Similar compounds include:

tert-butyl N-(tert-butoxycarbonyl)carbamate

tert-butyl N-((tert-butoxycarbonyl)oxy)carbamate

tert-butyl N-(1H-pyrazol-1-yl)carbamate

Each of these compounds offers different properties and reactivities, but tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate's combination of structure and functionality provides unique advantages in research and industrial applications.

That's quite a deep dive! What do you think about this compound's potential?

Biological Activity

The compound tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate, with the molecular formula C14H22N4O4, represents a novel class of pyrazole derivatives that have garnered attention due to their potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The structural features include:

- tert-butoxycarbonyl (Boc) groups that enhance stability and solubility.

- A pyrazole moiety that is often associated with antitumor and anti-inflammatory properties.

- The overall structure can be depicted as follows:

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study highlighted the use of pyrazoles in targeting BRAF(V600E) and EGFR pathways, demonstrating potent inhibition and suggesting their potential as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented. The inhibition of pro-inflammatory cytokines such as TNF-α and nitric oxide production has been observed in several studies. For example, compounds with similar structural motifs were found to significantly reduce inflammation in models of endotoxin-induced responses .

Antibacterial Properties

Pyrazole derivatives have been reported to possess antibacterial activities. The mechanism often involves disrupting bacterial cell membrane integrity, leading to cell lysis. A derivative tested against various bacterial strains demonstrated a promising antimicrobial profile, suggesting that this compound could also exhibit similar properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups on the pyrazole ring enhances antitumor activity.

- Boc Group Influence : The tert-butyloxycarbonyl group is essential for maintaining solubility and stability, which are critical for biological assays.

| Structural Feature | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Enhance antitumor efficacy |

| tert-butyloxycarbonyl | Improves solubility and stability |

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antitumor Study : A series of pyrazole derivatives were synthesized and tested against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain substitutions led to enhanced cytotoxicity and potential synergistic effects when combined with doxorubicin .

- Anti-inflammatory Research : A study focused on a specific pyrazole derivative showed significant inhibition of LPS-induced inflammation in vitro, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. Q1. What are the critical considerations for synthesizing tert-butyl carbamate derivatives with multiple protecting groups?

Methodological Answer: Synthesis of such compounds requires precise control of reaction stoichiometry and protecting group compatibility. For example:

- Stepwise Protection : Introduce tert-butoxycarbonyl (Boc) groups sequentially to avoid undesired side reactions. Use anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) to enhance carbamate formation efficiency .

- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% v/v) is recommended for isolating intermediates. Monitor purity via TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane) .

- Safety : Hazard statements (e.g., H315, H319) indicate the need for PPE, including nitrile gloves and safety goggles, during handling .

Q. Q2. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Techniques :

- Elemental Analysis : Ensure C, H, N, O percentages align with theoretical values (e.g., C: ~52%, H: ~7%, N: ~13%) .

Advanced Research Questions

Q. Q3. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Methodological Answer:

- Dynamic Effects : Rotameric equilibria in solution (due to tert-butyl groups) may cause NMR signal splitting. Compare variable-temperature NMR (VT-NMR) data with static X-ray structures to identify conformational flexibility .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and match experimental data. Discrepancies >0.5 ppm suggest misassignment or impurities .

Q. Q4. What strategies optimize the stability of this compound under aqueous conditions for biological assays?

Methodological Answer:

- pH Control : Maintain pH 6–8 to prevent Boc group hydrolysis. Buffers like HEPES or phosphate are preferable over Tris (risk of nucleophilic attack) .

- Lyophilization : Lyophilize the compound with cryoprotectants (e.g., trehalose) to enhance shelf life. Stability studies show <5% degradation at −20°C over 6 months .

Q. Q5. How can flow chemistry improve the scalability of synthesizing this carbamate derivative?

Methodological Answer:

- Continuous-Flow Setup :

- Reactor Design : Use a tubular reactor with immobilized catalysts (e.g., immobilized lipases) to enhance reaction efficiency.

- DoE Optimization : Apply Design of Experiments (DoE) to variables like residence time (10–30 min) and temperature (25–50°C). A Pareto chart can identify critical factors (e.g., temperature > stoichiometry) .

- In-Line Analytics : Integrate FTIR or UV-vis probes to monitor reaction progress and automate quenching .

Data Contradiction and Reproducibility

Q. Q6. How should researchers address batch-to-batch variability in synthetic yields?

Methodological Answer:

- Root-Cause Analysis :

- Statistical Control : Implement QC charts (e.g., X-bar and R charts) for critical steps like Boc deprotection. Outliers beyond 3σ warrant process reevaluation .

Computational and Mechanistic Insights

Q. Q7. What computational tools predict the reactivity of the imino-carbamate moiety in nucleophilic environments?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess nucleophilic attack susceptibility.

- ReaxFF Force Fields : Model bond dissociation energies (BDEs) for the C=O and C–N bonds under stress conditions (e.g., elevated temperature) .

Safety and Handling Protocols

Q. Q8. What are the first-aid measures for accidental exposure to this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.